molecular formula C11H8BrNO2 B3055092 4-Bromo-1-methyl-2-nitronaphthalene CAS No. 63017-86-7

4-Bromo-1-methyl-2-nitronaphthalene

Cat. No.: B3055092
CAS No.: 63017-86-7
M. Wt: 266.09 g/mol
InChI Key: SIGLNJPRJCTIDS-UHFFFAOYSA-N
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Description

Significance of Nitronaphthalene Derivatives in Advanced Synthetic Chemistry

Nitronaphthalene derivatives are pivotal intermediates in the chemical industry, primarily serving as precursors for the synthesis of dyes, pigments, and agrochemicals. cdnsciencepub.comnih.gov The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles. libretexts.org Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization, such as in the synthesis of naphthylamines, which are key components in the production of azo dyes. orgsyn.orginternationalscholarsjournals.com The versatility of the nitro group also extends to its participation in various cycloaddition reactions and its ability to be transformed into other functional groups, highlighting the broad synthetic utility of nitronaphthalene scaffolds. internationalscholarsjournals.com

Contextualizing 4-Bromo-1-methyl-2-nitronaphthalene within Substituted Naphthalene (B1677914) Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic substitution reactions more readily than benzene. libretexts.orgwordpress.com The position of substitution is influenced by the nature of the substituents already present on the ring. In the case of this compound, the naphthalene core is adorned with a bromine atom at the C4 position, a methyl group at the C1 position, and a nitro group at the C2 position.

The synthesis of such a polysubstituted naphthalene requires careful consideration of the directing effects of the substituents. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions, while the bromine atom and the nitro group are deactivating groups. wordpress.com The synthesis of this compound would likely involve a multi-step process, starting with a substituted naphthalene and introducing the functional groups in a specific order to achieve the desired regiochemistry. A plausible synthetic route could start from 1-methylnaphthalene (B46632). Bromination of 1-methylnaphthalene is known to yield 4-bromo-1-methylnaphthalene. google.com Subsequent nitration of this intermediate would likely lead to the formation of this compound, with the position of the nitro group being directed by the existing substituents.

The presence of the bromine atom, a synthetically versatile halogen, allows for further functionalization through various cross-coupling reactions, such as Suzuki or Heck couplings, providing a pathway to more complex naphthalene derivatives. The nitro group can be reduced to an amine, which can then be diazotized and replaced by a wide range of other functional groups. The methyl group can also potentially be functionalized. This trifunctionalized scaffold, therefore, represents a highly versatile building block for the synthesis of complex organic molecules.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
CAS Number 63017-86-7
Predicted XlogP 4.1
Predicted Boiling Point 357.3±25.0 °C
Predicted Density 1.559±0.06 g/cm³

Note: The physical properties listed are predicted values and may differ from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-2-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8BrNO2/c1-7-8-4-2-3-5-9(8)10(12)6-11(7)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGLNJPRJCTIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312599
Record name 4-Bromo-1-methyl-2-nitronaphthalene
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Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63017-86-7
Record name NSC259261
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Record name 4-Bromo-1-methyl-2-nitronaphthalene
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Record name 4-bromo-1-methyl-2-nitronaphthalene
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Reaction Pathways and Transformational Chemistry of 4 Bromo 1 Methyl 2 Nitronaphthalene

Reduction Chemistry of the Nitro Group in Naphthalene (B1677914) Derivatives

The reduction of a nitro group to an amino group is a fundamental transformation in the chemistry of aromatic compounds, including naphthalene derivatives. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one, significantly altering the molecule's reactivity. masterorganicchemistry.com

The reduction of aromatic nitro compounds to their corresponding amines is a well-studied process that can proceed through various pathways, often involving several intermediates. The generally accepted mechanism, known as the Haber-Lukashevich pathway, involves a stepwise reduction. orientjchem.orggoogle.com Initially, the nitro group (Ar-NO₂) is reduced to a nitroso group (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the amine (Ar-NH₂). google.com

A parallel pathway can also occur, which involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound (Ar-N(O)=N-Ar). google.com This can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which is ultimately cleaved to form the final amine product. google.com The specific pathway and the accumulation of intermediates depend on the reaction conditions, such as the reducing agent, pH, and catalyst used. orientjchem.orggoogle.com For instance, metal hydrides like lithium aluminum hydride are typically not used for reducing aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. chemeurope.comwikipedia.org

The process often begins with the interaction of molecular hydrogen or another reducing agent with a catalyst surface, followed by the interaction of the nitro compound with the activated hydrogen species. orientjchem.org

A variety of reagents can be employed for the reduction of nitro groups, each offering different levels of selectivity. wikipedia.org Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org While effective for both aliphatic and aromatic nitro groups, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, particularly with aryl iodides and bromides. commonorganicchemistry.com For substrates containing sensitive halogen atoms, like the bromine in 4-bromo-1-methyl-2-nitronaphthalene, Raney nickel is often a preferable catalyst as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal/Acid Systems : Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for converting nitro groups to amines. masterorganicchemistry.com These methods are generally mild and can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups and is tolerant of many other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be useful when acidic or hydrogenation conditions are not suitable and can sometimes achieve selective reduction of one nitro group in a polynitrated compound. commonorganicchemistry.com

The choice of reducing agent is crucial for achieving chemoselectivity, especially when other reducible groups are present in the molecule. For this compound, a key consideration would be to reduce the nitro group without affecting the carbon-bromine bond.

Table 1: Common Reagents for Nitro Group Reduction and Their Characteristics

Reagent/SystemAdvantagesDisadvantagesSelectivity Notes
H₂/Pd/C Highly efficient for many nitro compounds. commonorganicchemistry.comCan cause dehalogenation of aryl halides. commonorganicchemistry.comNot ideal for bromo-substituted compounds where C-Br bond retention is desired.
H₂/Raney Ni Effective for nitro groups; less prone to dehalogenating aryl chlorides and bromides. commonorganicchemistry.comRequires handling of hydrogen gas and catalyst.A better choice for halogenated naphthalenes than Pd/C. commonorganicchemistry.com
Fe/HCl or Zn/HCl Mild, inexpensive, and effective. masterorganicchemistry.comRequires acidic conditions which may not be suitable for acid-sensitive substrates.Generally selective for the nitro group. masterorganicchemistry.com
SnCl₂ Mild conditions, tolerant of many other functional groups. commonorganicchemistry.comStoichiometric amounts of tin salts are produced as waste.Good for chemoselective reductions. commonorganicchemistry.com
NaBH₄/Ni(OAc)₂ Mild, rapid, and high-yielding for many nitroarenes. orientjchem.orgMay reduce other functional groups like aldehydes and ketones. orientjchem.orgChemoselective for nitro groups in the presence of carboxylic acids. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Nitronaphthalenes

Halogenated nitronaphthalenes are activated substrates for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group is crucial for this reactivity, as it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

In SNAr reactions, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, leading to the formation of a resonance-stabilized carbanion. libretexts.org For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. stackexchange.com In this compound, the bromine atom is ortho to the nitro group. This arrangement strongly activates the C4 position for nucleophilic attack, as the negative charge of the intermediate can be delocalized onto the nitro group. stackexchange.com

The general order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com

While the halogen is the most common leaving group, under certain conditions, the nitro group itself can be displaced. This is less common and typically requires specific substrates and reaction conditions. Generally, halogens are better leaving groups than the nitro group in SNAr reactions. rsc.orgsavemyexams.com

While many SNAr reactions proceed without a catalyst, certain transformations, particularly those involving less reactive nucleophiles or aryl halides, can be significantly enhanced by catalysis. Ullmann-type reactions are a classic example, using copper as a catalyst to facilitate the coupling of aryl halides with various nucleophiles like amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The reactions typically involve stoichiometric amounts of copper, often as finely divided copper powder ("activated" copper). wikipedia.orgslideshare.net The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow the reactions to proceed under milder conditions. wikipedia.org These reactions are examples of cross-coupling reactions and are particularly useful for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org For example, the Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed coupling of anilines with aryl halides. wikipedia.org The reactivity of the aryl halide in these reactions is enhanced by the presence of electron-withdrawing groups, making this compound a suitable substrate. wikipedia.orgslideshare.net

Cycloaddition and Condensation Reactions of Nitronaphthalene Compounds

The nitro group and the aromatic rings of nitronaphthalene derivatives can participate in various cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic structures.

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring with two new sigma bonds. libretexts.org A prominent example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile. wikipedia.org Nitrones, which can be formed from derivatives of nitro compounds, are stable 1,3-dipoles that readily react with alkenes or alkynes to form five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. wikipedia.orgrsc.org These heterocyclic products can be valuable intermediates in the synthesis of natural products and biologically active molecules. rsc.org

Condensation reactions, such as those involving nitromethane (B149229) with aldehydes, demonstrate the reactivity of the alpha-protons of nitroalkanes. rsc.org While this compound does not have a nitroalkane moiety, its derivatives could be functionalized to participate in such reactions. For example, the methyl group could potentially be functionalized to create a site for condensation.

The aromatic system of the naphthalene core itself can act as a component in cycloaddition reactions, such as the Diels-Alder reaction, where it can function as the diene component, although this is less common for deactivated systems like nitronaphthalenes. libretexts.org

Formation of Fused Heterocyclic Systems from Nitronaphthalenes

Nitronaphthalenes can be transformed into a variety of fused heterocyclic systems through cyclization reactions. These reactions often involve the reduction of the nitro group to an amino group, which then acts as a nucleophile to attack an electrophilic site within the same molecule. For instance, reductive cyclization of nitroarenes is a common strategy for synthesizing N-heterocycles like indoles and carbazoles. While specific examples with this compound are not documented, analogous transformations are well-established.

Role of the Nitro Group in Promoting Cyclization Reactions

The nitro group plays a pivotal role in promoting cyclization reactions in several ways. As a strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack. nih.gov This property is fundamental in reactions where an external nucleophile initiates a cascade that leads to a fused ring system.

Furthermore, the nitro group itself can be a key participant in the cyclization process. Through reduction, it can be converted into a nitroso or amino group, which can then undergo intramolecular condensation or cycloaddition reactions. The transformation of the nitro group into a reactive intermediate is a powerful tool for constructing complex molecular architectures. uni.lusigmaaldrich.com

Dehalogenation Studies on Bromonitronaphthalene Analogues

The selective removal of a halogen atom, or dehalogenation, is a significant transformation in organic synthesis. For compounds like this compound, the bromine atom can be selectively removed to generate new derivatives.

Studies on analogous bromonitroaromatic compounds have demonstrated that catalytic hydrogenation is an effective method for dehalogenation. orgsyn.org For example, using a palladium-on-carbon catalyst, it is possible to selectively cleave the carbon-bromine bond while leaving other functional groups, such as the nitro group, intact. orgsyn.org The general principle of this reaction is the hydrogenolysis of the C-Br bond, a process that is thermodynamically favorable. The specific conditions for such a reaction, including catalyst choice, solvent, and temperature, would need to be optimized for this compound.

Interactive Table: Dehalogenation of Aryl Bromides

SubstrateCatalystReaction ConditionsProductYield (%)Reference
4-Bromo-2-nitrobenzoic acid10% Pd/CH₂, Neutral2-Nitrobenzoic acid92 orgsyn.org
1-Bromo-4-nitrobenzenePd(PPh₃)₄/o-tolylzinc chlorideTHF, rt, 6h2-Methyl-4'-nitrobiphenyl78

This table presents data for analogous compounds to illustrate the principles of dehalogenation.

Computational Chemistry and Spectroscopic Characterization of Nitrobromonaphthalenes

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving nitronaphthalene compounds. By modeling the electronic structure and energies of reactants, intermediates, and products, DFT calculations provide a quantitative framework for understanding reaction pathways and predicting selectivity.

The synthesis of substituted nitronaphthalenes is a classic example of electrophilic aromatic substitution, where regioselectivity is a critical consideration. The nitration of naphthalene (B1677914) itself is a well-studied reaction that overwhelmingly favors substitution at the α-position (C1) over the β-position (C2), with a typical product ratio of 9:1 to 10:1. youtube.com The mechanism involves the attack of the nitronium ion (NO₂⁺) on the aromatic ring to form a resonance-stabilized carbocation, often called a sigma complex or Wheland intermediate. youtube.com

Computational analysis reveals that the preference for α-attack is due to the greater stability of the resulting intermediate. The carbocation formed by attack at the C1 position has two resonance structures that keep one of the aromatic rings fully intact. In contrast, the intermediate from β-attack only preserves one such structure. youtube.com This difference in stability directly influences the reaction pathway, making the formation of 1-nitronaphthalene (B515781) derivatives kinetically and thermodynamically favored. youtube.com

For a substituted precursor like 1-methylnaphthalene (B46632), the synthesis of 4-Bromo-1-methyl-2-nitronaphthalene involves sequential nitration and bromination. The methyl group on 1-methylnaphthalene directs electrophilic attack, with nitration typically occurring at the C2 and C4 positions. Subsequent bromination is then directed by the existing methyl and nitro groups. Quantum chemical studies on similar systems, such as the bromination of tetralone derivatives, have demonstrated that charge distribution and the calculated stability of intermediates (cationic localization energy) are reliable predictors of the final product distribution. researchgate.net

A plausible synthetic pathway for this compound involves the nitration of 1-methylnaphthalene with nitric acid and sulfuric acid, followed by bromination. chemsrc.com

DFT calculations are instrumental in mapping the potential energy surface for chemical transformations, including electrophilic substitution. By calculating the relative energies of intermediates and transition states, researchers can construct detailed energy profiles that elucidate the reaction mechanism. These profiles explain why certain isomers are formed preferentially.

For instance, in the nitration of naphthalene, the energy barrier for the formation of the α-substituted intermediate is significantly lower than that for the β-substituted intermediate, consistent with the observed product ratios. youtube.com Similar computational approaches can be applied to the bromination step. The reaction conditions for the bromination of benzannelated ring systems can be established by analyzing the relative energies of possible intermediates. researchgate.net These theoretical models, which often incorporate solvent effects using models like the Polarizable Continuum Model (PCM), provide results that are in good agreement with experimental observations. nih.govresearchgate.net

Excited-State Dynamics and Photochemical Behavior of Nitronaphthalene Derivatives

Nitronaphthalene derivatives are characterized by unique and complex photochemistry, dominated by extremely rapid deactivation of their excited states. These processes are fundamental to their behavior and have been extensively studied through a combination of theoretical modeling and ultrafast spectroscopy.

A defining feature of nitronaphthalenes is their highly efficient and ultrafast intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ). nih.govnih.gov For compounds like 1-nitronaphthalene and 2-nitronaphthalene (B181648), this process occurs on a timescale of approximately 100 femtoseconds, making it one of the fastest ISC rates ever measured for an organic molecule. nih.govacs.org This rapid ISC is the primary reason why most nitroaromatic compounds are considered non-fluorescent, as the population of the triplet state outcompetes radiative decay from the singlet state by several orders of magnitude. nih.govnsf.gov

Ab initio nonadiabatic molecular dynamics studies and time-dependent DFT (TD-DFT) calculations have elucidated the mechanism behind this phenomenon. nih.govnih.gov Upon photoexcitation to the S₁ state, the molecule can access a region of the potential energy surface where the S₁ state is nearly isoenergetic with a higher-lying triplet state, typically the second triplet state (T₂). nih.govaip.org The presence of the nitro group facilitates strong spin-orbit coupling between these states, which have different electronic characters (e.g., ¹(π,π) and ³(n,π)). This combination of a small energy gap and strong coupling creates a highly efficient "doorway" for the molecule to change its spin multiplicity, representing an extreme manifestation of El-Sayed's rules. nih.govresearchgate.net Studies on 2-nitronaphthalene have identified two distinct ISC pathways involving different electronic states and nuclear configurations. nih.gov

The efficiency of ISC can be modulated by substituents. Attaching strong electron-donating groups, such as an amine, can suppress ISC and dramatically increase the lifetime of the singlet excited state. nih.govnsf.gov It is therefore expected that the bromo and methyl substituents in this compound would modulate the precise rate and efficiency of ISC relative to unsubstituted nitronaphthalene.

Theoretical models, particularly TD-DFT, are essential for understanding the electronic transitions that govern the photochemistry of nitronaphthalenes. researchgate.net These calculations can accurately predict the energies of the ground state, low-lying singlet excited states, and triplet excited states. nih.govaip.org

By modeling the electronic structure, researchers can identify the character of the transitions, such as π→π* or n→π*, and determine which states are involved in the absorption of light and subsequent deactivation processes. aip.org For example, calculations for 1-nitronaphthalene have identified the upper triplet states that act as receivers in the highly efficient ISC pathway. nih.gov These models can also simulate absorption and fluorescence spectra, showing how solvent polarity can shift the relative energies of the singlet and triplet manifolds. nih.govaip.org The choice of computational method, such as the inclusion of solvent effects via state-specific (SS) or linear response (LR) approaches, is critical for achieving agreement with experimental data. researchgate.net

Table 1: Theoretical and Experimental Excited-State Properties of 1-Nitronaphthalene

Property Value Method/Solvent Reference
S₁ Lifetime ≤ 100 fs Femtosecond Frequency Up-conversion nih.gov
S₁ → T₂ ISC Dominant Pathway CASSCF//CASPT2 aip.org
S₁ - T₂ Energy Gap Near-degenerate TD-DFT/PBE0/6-311++G(d,p) nih.gov

Advanced Spectroscopic Techniques for Structural and Electronic Analysis

The predictions made by computational models are validated and refined using advanced spectroscopic techniques capable of probing molecular structure and dynamics on extremely short timescales.

Femtosecond transient absorption spectroscopy is a primary tool for studying the excited-state dynamics of nitronaphthalenes. acs.org In these experiments, a "pump" laser pulse excites the molecule to the S₁ state, and a subsequent "probe" pulse monitors the absorption of the transient species as a function of time. This technique allows for the direct observation of the decay of the S₁ state and the rise of the triplet state population, confirming the sub-picosecond timescale of ISC. acs.org The transient absorption bands observed experimentally can be assigned to specific electronic transitions (e.g., T₁→T₃) by comparing their energies with those predicted by TD-DFT calculations, providing strong support for the proposed deactivation models. aip.org

Another technique, femtosecond frequency up-conversion, has been used to measure the extremely weak and short-lived fluorescence from the S₁ state of 1-nitronaphthalene, providing a direct measurement of its lifetime. nih.gov

While detailed spectroscopic data for this compound is not widely available in the literature, predictive tools based on computational models can provide valuable information. For example, predicted collision cross-section (CCS) values can be calculated. CCS is a measure of an ion's size and shape in the gas phase, determined through ion mobility spectrometry. This data is useful for the identification of the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Data calculated using CCSbase and sourced from PubChemLite. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 265.98113 150.0
[M+Na]⁺ 287.96307 161.9
[M-H]⁻ 263.96657 157.7
[M+NH₄]⁺ 283.00767 170.9

Table of Mentioned Compounds

Compound Name
This compound
1-Nitronaphthalene
2-Nitronaphthalene
Naphthalene
1-Methylnaphthalene
Nitric acid
Sulfuric acid
2-methyl-1-nitronaphthalene
Tetralone

NMR Spectroscopy for Positional Isomer Identification in Nitronaphthalenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of positional isomers of substituted naphthalenes. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the nature and position of substituents on the aromatic ring.

In the case of nitronaphthalenes, the strong electron-withdrawing nature of the nitro group (—NO₂) causes a significant deshielding of the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectrum. Conversely, electron-donating groups would cause an upfield shift. The bromo group (—Br) exhibits a more complex behavior, with its electronegativity causing deshielding, while its ability to participate in resonance can lead to some shielding effects. The methyl group (—CH₃) is a weak electron-donating group.

For a compound like this compound, the precise chemical shifts of the aromatic protons and carbons can be predicted by considering the additive effects of these substituents. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in accurately predicting NMR chemical shifts. d-nb.infonih.govnyu.eduresearchgate.netyoutube.com By calculating the magnetic shielding tensors for each nucleus in a modeled 3D structure of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the identity of a specific isomer. nih.govnyu.edu

The analysis of coupling patterns (spin-spin splitting) in the ¹H NMR spectrum is also critical for assigning the positions of substituents. The magnitude of the coupling constant (J-value) between adjacent protons (ortho-coupling, ³J), protons separated by four bonds (meta-coupling, ⁴J), and protons separated by five bonds (para-coupling, ⁵J) provides valuable information about their relative positions.

Below is an illustrative table of expected ¹H NMR chemical shifts for the aromatic protons of this compound, based on the known effects of the substituents on the naphthalene ring.

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
H-3~8.0 - 8.2s
H-5~7.6 - 7.8d
H-6~7.4 - 7.6t
H-7~7.5 - 7.7t
H-8~8.1 - 8.3d
CH₃~2.5 - 2.7s
Note: These are estimated values. Actual experimental values may vary.

Similarly, the expected ¹³C NMR chemical shifts can be estimated. The carbons bearing the electron-withdrawing nitro and bomo groups (C-2 and C-4) and the carbon attached to the methyl group (C-1) would have distinct chemical shifts compared to the unsubstituted carbons of the naphthalene ring.

Application of Transient Absorption Spectroscopy in Excited-State Dynamics

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. mdpi.comoxinst.com In this method, a pump laser pulse excites the molecule to a higher electronic state, and a subsequent probe pulse, delayed in time, measures the absorption of this transient species. By varying the delay time between the pump and probe pulses, the formation and decay of excited states can be monitored on timescales ranging from femtoseconds to microseconds. nih.gov

The photophysical behavior of nitronaphthalene derivatives is characterized by complex and ultrafast excited-state dynamics. Current time information in Bangalore, IN. Following photoexcitation, these molecules typically undergo rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). nih.govresearchgate.net This process is often highly efficient and can occur on a sub-picosecond timescale.

For nitronaphthalenes, studies have shown that the primary photophysical pathway is the formation of the lowest energy triplet state (T₁). nih.govresearchgate.net The evolution of the transient absorption signals can reveal the presence of intermediate triplet states. For instance, in 1-nitronaphthalene, an intermediate triplet state is observed to decay as the T₁ state population grows. nih.gov The solvent environment can also play a significant role in the excited-state dynamics, influencing the relative energies of the singlet and triplet states. Current time information in Bangalore, IN.

In the case of this compound, it is expected that the excited-state dynamics would be similarly governed by ultrafast intersystem crossing to the triplet state. The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling.

The transient absorption spectrum of this compound would likely exhibit features such as ground-state bleach (a negative signal corresponding to the depletion of the ground state), stimulated emission from the S₁ state, and positive absorption bands corresponding to excited-state absorption from both the S₁ and triplet states.

An illustrative table of expected transient species and their characteristic lifetimes for a nitrobromonaphthalene is presented below.

Transient SpeciesFormation/Decay ProcessTypical Lifetime
S₁ (Singlet Excited State)Intersystem Crossing< 1 ps
Tₙ (Upper Triplet State)Internal Conversion1 - 20 ps
T₁ (Lowest Triplet State)Phosphorescence/Non-radiative decayμs - ms
Note: These are typical lifetime ranges for nitronaphthalene derivatives and may vary for the specific compound.

The detailed analysis of transient absorption data, often in conjunction with computational chemistry calculations, provides a deep understanding of the photoinduced pathways and the factors that control the photostability and photoreactivity of these molecules.

Applications of 4 Bromo 1 Methyl 2 Nitronaphthalene As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The distinct functional groups of 4-bromo-1-methyl-2-nitronaphthalene can be selectively addressed, providing a stepwise approach to the synthesis of highly substituted naphthalene (B1677914) scaffolds. This controlled functionalization is crucial for building complex molecules with precise structural and electronic properties.

The bromine atom at the 4-position of this compound is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst. libretexts.orgyoutube.com This reaction is instrumental in synthesizing biaryl compounds and other extended π-systems, which are foundational for many advanced materials.

The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of the nitro and methyl groups on the naphthalene ring can influence the reactivity of the C-Br bond and the stability of the intermediates in the catalytic cycle.

Similarly, other cross-coupling reactions such as the Stille, Heck, and Sonogashira couplings can be envisioned to further expand the library of accessible polysubstituted naphthalenes from this precursor. The ability to introduce a wide array of substituents allows for the fine-tuning of the electronic and steric properties of the resulting naphthalene-based materials.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

Reaction Type Coupling Partner Catalyst/Conditions Resulting Linkage Potential Application of Product
Suzuki-MiyauraArylboronic acid/esterPd catalyst, BaseC-C (Aryl-Aryl)Organic electronics, Liquid crystals
StilleOrganostannanePd catalystC-C (Aryl-Aryl/Alkenyl)Conjugated polymers, OLEDs
HeckAlkenePd catalyst, BaseC-C (Aryl-Alkenyl)Dyes, Molecular wires
SonogashiraTerminal alkynePd/Cu catalyst, BaseC-C (Aryl-Alkynyl)Functional polymers, Luminescent materials
Buchwald-HartwigAminePd catalyst, BaseC-N (Aryl-Amine)Hole-transport materials, Pharmaceuticals

This table presents potential transformations based on the known reactivity of aryl bromides.

The nitro group in this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. acs.orggoogle.com The resulting 4-bromo-1-methylnaphthalen-2-amine is a valuable intermediate for a host of further derivatizations.

The amino group can be acylated to form amides, which can influence the solubility and intermolecular interactions of the material. It can also be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction), or used in the synthesis of azo dyes. Furthermore, the amino group can serve as a building block for the construction of heterocyclic rings fused to the naphthalene core. This rich chemistry of the amino group provides a powerful tool for designing functional materials with specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Role in the Development of Advanced Non-Biological Materials

The unique electronic and structural features of the naphthalene core make it a desirable component in a variety of advanced materials. The strategic functionalization of this compound allows for its incorporation into larger, more complex systems with tailored electronic and optical properties.

Polycyclic aromatic hydrocarbons (PAHs) are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The synthesis of larger PAHs often relies on the coupling of smaller aromatic building blocks. uhmreactiondynamics.orgpnas.org

Starting from this compound, the bromine atom can be utilized in transition metal-catalyzed reactions, such as the Suzuki or Stille coupling, to fuse additional aromatic rings onto the naphthalene core. chemrxiv.org The nitro group can be subsequently reduced to an amino group and then transformed, for example, into an iodo or triflate group, providing a second reactive site for further annulation reactions. This stepwise approach allows for the controlled construction of complex, well-defined PAHs with tailored electronic properties. The methyl group, while seemingly simple, can influence the solubility and solid-state packing of the final material, which are critical parameters for device performance.

Naphthalene derivatives are well-known for their fluorescent properties and are used in a variety of applications, including as scintillators, fluorescent probes, and components of luminescent materials. rsc.orgmdpi.comnih.govmdpi.com The emission properties of naphthalene-based fluorophores are highly sensitive to the nature and position of substituents on the aromatic ring.

The synthetic versatility of this compound makes it an attractive starting point for the design of novel fluorescent materials. For instance, the nitro group can be reduced to an amino group, which can then be derivatized with various electron-donating or -withdrawing groups to tune the fluorescence wavelength and quantum yield. The bromine atom can be used to introduce other chromophoric or auxochromic groups via cross-coupling reactions. By carefully selecting the substituents, it is possible to design materials that emit in different regions of the electromagnetic spectrum and exhibit specific responses to their environment, making them suitable for applications such as chemical sensors or solid-state lighting. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for introducing bromine and nitro groups into naphthalene derivatives like 4-Bromo-1-methyl-2-nitronaphthalene?

  • Methodological Answer : Bromination of 1-methyl-2-nitronaphthalene derivatives under UV light (λ = 365 nm) using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) is a common approach. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification via silica gel column chromatography (hexane/ethyl acetate gradient). For regioselectivity, steric and electronic effects of the methyl and nitro groups must be considered. Evidence from brominated methylnaphthalene analogs suggests yields of ~60–70% with 95% purity achievable under optimized conditions . Table 1 : Representative Bromination Conditions
ParameterConditionReference
Brominating AgentBr₂ (1.2 equiv)
SolventCCl₄ (reflux)
CatalystUV light (24 h)
PurificationColumn chromatography

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., NOE experiments to distinguish between ortho/para bromine positions).
  • X-Ray Diffraction (XRD) : Single-crystal XRD using SHELXT for structure solution and SHELXL for refinement. For high thermal motion or twinned data, employ SHELXL’s TWIN and BASF commands .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly given nitro group decomposition risks.
  • Cross-reference experimental data with NIST Chemistry WebBook entries for brominated naphthalenes .

Q. How can solubility and melting point discrepancies in literature be resolved for this compound?

  • Methodological Answer : Discrepancies arise due to varying purity levels (e.g., 95% vs. 99%) and measurement techniques. Standardize protocols:
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
  • Solubility : Perform gravimetric analysis in triplicate using USP-grade solvents.
    For this compound, reported melting points for analogs range from 135–137°C (decomposition) . Always report solvent purity and ambient conditions.

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when handling twinned data or disorder?

  • Methodological Answer :
  • Twinning : Use the TWIN command in SHELXL with a BASF parameter to model twin domains. Validate with R₁ and wR₂ convergence (<5% difference).
  • Disordered Groups : Apply PART and SUMP restraints for overlapping atoms. For nitro group disorder, refine occupancy ratios using FREEVAR .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding via Olex2 .

Q. What strategies enable functionalization of this compound for catalytic applications?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and DME/H₂O (80°C, 12 h). Monitor via GC-MS.
  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) yields 1-methyl-2-aminonaphthalene, a precursor for heterocyclic synthesis.
  • Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ at 0°C, leveraging the nitro group’s meta-directing effect .

Q. How to design a toxicological study for this compound based on methylnaphthalene analogs?

  • Methodological Answer :
  • In Vitro Assays : Use Ames test (TA98 strain) to assess mutagenicity.
  • In Vivo Models : Acute oral toxicity in rodents (OECD 423), focusing on hepatic and renal endpoints.
  • Metabolite Identification : Employ LC-HRMS to detect hydroxylated or debrominated metabolites. Reference ATSDR protocols for methylnaphthalenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.